potassium;9-phenylfluoren-9-ide
Description
Historical Context of Fluorenyl Anion Chemistry
The story of fluorenyl chemistry begins with the discovery of its parent molecule, fluorene (B118485) (C₁₃H₁₀). First isolated from coal tar by French chemist Marcellin Berthelot in 1867, fluorene is a polycyclic aromatic hydrocarbon characterized by two benzene (B151609) rings fused to a central five-membered ring. wikipedia.org A defining feature of the fluorene molecule is the acidity of the methylene (B1212753) bridge protons at the C9 position. wikipedia.org
The carbon-hydrogen bonds at the C9 position are significantly more acidic (pKa ≈ 22.6 in DMSO) than those in many other hydrocarbons. wikipedia.org This heightened acidity facilitates the removal of a proton by a suitable base, leading to the formation of the fluorenyl anion (C₁₃H₉⁻). This anion is notably stable due to the delocalization of the negative charge throughout its aromatic system. The resulting anion is aromatic and typically exhibits a distinct orange color. wikipedia.org This fundamental reactivity laid the groundwork for the development and study of a wide range of fluorenyl derivatives and their corresponding anions.
| Property | Value |
| Chemical Formula | C₁₃H₁₀ |
| Molar Mass | 166.223 g·mol⁻¹ |
| pKa (in DMSO) | 22.6 |
| Appearance | White crystals |
Properties of the parent compound, Fluorene.
Significance of 9-Phenylfluoren-9-ide as a Carbanion System
The introduction of a phenyl group at the 9-position of the fluorenyl system creates the 9-phenylfluorenyl (Pf) moiety, giving rise to the 9-phenylfluoren-9-ide anion upon deprotonation. This substitution is not merely an addition but a strategic modification that imparts significant and valuable properties to the resulting carbanion system.
The primary significance of the 9-phenylfluoren-9-ide anion lies in its role as a bulky and effective protecting group, particularly for the nitrogen atom in amino acids and their derivatives. researchgate.netaalto.finih.gov In the realm of asymmetric synthesis, one of the most persistent challenges is preventing the loss of stereochemical integrity at chiral centers during chemical reactions. aalto.finih.gov The Pf group has proven to be an exceptional tool for protecting the α-center of amino acid derivatives from epimerization, a process where the desired enantiomer racemizes into a mixture. nih.gov
The steric bulk of the 9-phenylfluorenyl group effectively shields the α-proton of a protected amino acid, preventing its abstraction by bases and thus preserving the original configuration of the chiral center. nih.gov This stability allows for a variety of chemical manipulations on other parts of the molecule, such as the carboxylic acid center, without compromising the enantiomeric purity of the starting material. nih.gov
| Feature | Significance |
| Bulky Structure | Provides steric shielding to prevent unwanted side reactions. researchgate.net |
| Chiral Center Protection | Prevents racemization of α-amino compounds in synthesis. aalto.finih.gov |
| Configurational Stability | Maintains enantiomeric purity during C-C bond-forming reactions. nih.gov |
Key features of the 9-Phenylfluorenyl (Pf) protecting group.
Overview of Research Domains Pertaining to Organopotassium Fluorenyl Species
The utility of the 9-phenylfluorenyl protecting group is prominently demonstrated in research involving organopotassium species. Specifically, the formation of potassium 9-phenylfluoren-9-ide is a key step in various synthetic transformations. These research domains primarily focus on stereocontrolled C-C bond formation.
A major area of application is in the regioselective alkylation of N-Pf-protected amino ketones. nih.gov In these reactions, a strong potassium base, such as potassium hexamethyldisilazide (KHMDS), is used to deprotonate the amino ketone. nih.gov This deprotonation occurs selectively at the α'-carbon, generating a potassium enolate. nih.gov The presence of the potassium cation is crucial; it participates in the formation of a cyclic chelated transition state, which dictates the stereochemical outcome of the subsequent alkylation reaction. nih.gov This level of control is highly sought after in the synthesis of complex, optically pure molecules.
Furthermore, N-Pf-amino aldehydes, which are typically prone to racemization, are rendered configurationally stable when protected with the Pf group. nih.gov This stability allows them to undergo nucleophilic additions and other transformations while retaining their enantiomeric purity. nih.gov The generation of the organopotassium species from the Pf-protected starting material is central to enabling these advanced synthetic strategies.
Properties
CAS No. |
27839-58-3 |
|---|---|
Molecular Formula |
C19H13K |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
potassium;9-phenylfluoren-9-ide |
InChI |
InChI=1S/C19H13.K/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19;/h1-13H;/q-1;+1 |
InChI Key |
OUGPWSXIEISETH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C-]2C3=CC=CC=C3C4=CC=CC=C24.[K+] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Potassium 9 Phenylfluoren 9 Ide and Analogues
Direct Deprotonation Strategies for Anion Generation
The generation of the 9-phenylfluoren-9-ide anion is most commonly achieved through direct deprotonation of 9-phenylfluorene using a strong potassium-containing base. The acidity of the C9-proton of 9-phenylfluorene, with a pKa value of approximately 17.9 in dimethyl sulfoxide (B87167) (DMSO), makes it susceptible to removal by a variety of potent bases. nih.gov
Commonly employed potassium bases for this purpose include potassium hydride (KH) and potassium hexamethyldisilazide (KHMDS). aalto.fiacs.org The choice of base and solvent system can significantly influence the reaction rate and the nature of the resulting organopotassium species.
Potassium Hydride (KH): As a strong, non-nucleophilic base, KH is a suitable reagent for the deprotonation of 9-phenylfluorene. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF), to facilitate the solubility of the resulting potassium salt. The reaction proceeds with the evolution of hydrogen gas, driving the equilibrium towards the formation of the desired potassium 9-phenylfluoren-9-ide. For enhanced reactivity and ease of handling, potassium hydride is often used as a dispersion in mineral oil, which must be washed away with a non-reactive solvent like hexane (B92381) prior to use, or as a stabilized formulation in paraffin. acs.org
Potassium Hexamethyldisilazide (KHMDS): KHMDS is another powerful, sterically hindered, non-nucleophilic base that is highly effective for generating carbanions. aalto.fi Its solubility in common ethereal solvents like THF makes it a convenient reagent for homogeneous deprotonation reactions. The reaction with 9-phenylfluorene proceeds to yield potassium 9-phenylfluoren-9-ide and the neutral byproduct, hexamethyldisilazane.
The following table summarizes the key features of these direct deprotonation strategies:
| Potassium Base | Solvent | Byproduct | Key Advantages | Considerations |
| Potassium Hydride (KH) | THF, Diethyl ether | H₂ (gas) | Clean reaction, byproduct is easily removed. | Heterogeneous reaction, can be pyrophoric. |
| Potassium Hexamethyldisilazide (KHMDS) | THF, Toluene | Hexamethyldisilazane | Homogeneous reaction, highly soluble. | Byproduct needs to be considered in purification. |
Mechanistic Aspects of Anion Formation and Counterion Association
The formation of potassium 9-phenylfluoren-9-ide involves the breaking of a C-H bond and the subsequent interaction of the resulting carbanion with the potassium cation. The nature of this interaction is not static and is heavily influenced by the solvent, temperature, and the presence of any coordinating agents.
Upon deprotonation, the 9-phenylfluoren-9-ide anion is formed, where the negative charge is delocalized over the fluorenyl ring system. The potassium counterion can then associate with this anion in different ways, primarily as a contact ion pair (CIP) or a solvent-separated ion pair (SSIP) .
In a contact ion pair , the potassium cation is in close proximity to the carbanion, with no solvent molecules directly between them. This arrangement is favored in non-polar or weakly coordinating solvents. In a solvent-separated ion pair , one or more solvent molecules are inserted between the cation and the anion, effectively solvating the potassium ion and increasing the distance between the ionic species. This is more common in polar, coordinating solvents like THF or in the presence of crown ethers which can sequester the potassium cation.
The equilibrium between CIPs and SSIPs is a critical factor in the reactivity of the organopotassium compound. Generally, SSIPs are considered more reactive as the anion is "freer" and more available for reaction. The larger size of the potassium cation, compared to lithium, often favors the formation of solvent-separated ion pairs.
The nature of the enolate formed can also be influenced by the counterion. For instance, in related systems, it has been shown that potassium bases can lead to the formation of a Z-enolate through a cyclic chelated transition state, whereas lithium bases may favor an E-geometry. nih.gov
Control over Stoichiometry and Purity in Organopotassium Synthesis
Achieving precise stoichiometric control and high purity is a significant challenge in the synthesis of organopotassium compounds due to their inherent reactivity and sensitivity to air and moisture.
Stoichiometric Control: The accurate control of stoichiometry is crucial to ensure complete conversion of the starting material and to avoid the presence of unreacted base or hydrocarbon, which can complicate subsequent reactions and purification. This requires the use of accurately titrated or freshly prepared base solutions. In the case of solid bases like potassium hydride, careful weighing and handling under an inert atmosphere are paramount. The progress of the deprotonation can often be monitored by the cessation of hydrogen evolution (with KH) or by spectroscopic methods.
Purity and Purification: The purity of the synthesized potassium 9-phenylfluoren-9-ide is critical for its use in further synthetic applications. Impurities can arise from side reactions, incomplete reactions, or the presence of byproducts from the base. Due to their reactivity, traditional purification methods like chromatography on silica (B1680970) gel are generally not feasible for organopotassium salts.
Common strategies for purification include:
Crystallization: If the potassium salt is crystalline, it can be purified by recrystallization from a suitable solvent or solvent mixture under an inert atmosphere. The choice of solvent is critical and often involves a balance between solubility at elevated temperatures and insolubility at lower temperatures. The use of an OSLO (Oslo-type) crystallizer can be employed for large-scale, controlled crystallization to obtain a product with uniform particle size.
Washing: The solid organopotassium compound can be washed with a non-polar, non-reactive solvent like hexane or pentane (B18724) to remove soluble, non-ionic impurities.
In situ Generation: To circumvent the challenges of isolation and purification, organopotassium reagents are often generated in situ and used directly in the subsequent reaction step. This approach minimizes handling and potential decomposition.
The purity of the final product is typically assessed by spectroscopic methods, such as NMR spectroscopy. While ¹H and ¹³C NMR can provide information about the organic anion, ³⁹K NMR can be used to probe the environment of the potassium cation, although its quadrupolar nature often results in broad signals.
Iii. Advanced Structural Elucidation and Solid State Investigations
X-ray Crystallographic Analysis of 9-Phenylfluoren-9-ide Salts and Derivatives
In the case of the tmeda (N,N,N',N'-tetramethylethylenediamine) and THF (tetrahydrofuran) solvated crystals of potassium 9-tert-butylfluorenide, a polymeric chain structure is observed. hhu.de This stands in contrast to some monomeric structures found for other potassium π-complexes. hhu.de The potassium ions are coordinated to the π-system of the fluorenyl rings, specifically interacting with the six-membered rings of the fluorenyl moiety. hhu.de This interaction with the extended π-system is a key feature of the crystal packing.
The coordination sphere of the potassium ion is completed by solvent molecules. In the mixed solvate, THF and chelating tmeda molecules are found in an alternating fashion along the polymeric chain. hhu.de This demonstrates the crucial role of the solvent in stabilizing the crystal lattice. The table below summarizes the crystallographic system for a derivative, illustrating the typical data obtained from such analyses.
| Compound | Crystal System | Space Group |
| {[K(THF)₂][μ-C₁₃H₈(tBu)][K(tmeda)][μ-C₁₃H₈(tBu)]}n | Monoclinic | P2₁/c |
Table 1: Crystallographic data for a 9-substituted potassium fluorenide derivative. hhu.de
This polymeric nature, driven by the bridging fluorenide anions, is a significant finding, suggesting that potassium 9-phenylfluoren-9-ide likely adopts a similar extended structure in the solid state, influenced by the choice of crystallization solvent.
Investigation of Ion-Pairing Geometries: Contact and Solvent-Separated Architectures
In solution, the nature of ion pairing between the potassium cation and the 9-phenylfluoren-9-ide anion is highly dependent on the solvent environment. Spectroscopic studies have been instrumental in distinguishing between contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs).
In a solvent like tetrahydrofuran (B95107) (THF), potassium 9-phenylfluorenide exists predominantly as a contact ion pair . hhu.de In this arrangement, the potassium cation is in direct interaction with the π-system of the voluminous anion, without any solvent molecules interspersed between them.
Conversely, the formation of a solvent-separated ion pair can be induced. The addition of a strong cation-coordinating agent, such as a crown ether (e.g., dicyclohexyl-18-crown-6), sequesters the potassium cation, encapsulating it within a shell of solvent molecules and the crown ether itself. hhu.de This effectively separates the cation from the anion, leading to a distinct spectroscopic signature.
In the contact ion pair configuration in THF, the potassium cation is positioned in close proximity to the fluorenide ring system. The interaction is not localized to a single carbon atom but is rather a delocalized interaction with the π-electron cloud of the aromatic system. This type of η⁵-coordination to the five-membered ring of the fluorenyl system is common for alkali metal fluorenides. However, in the case of the 9-tert-butyl derivative, the coordination shifts to the six-membered rings, a phenomenon attributed to steric hindrance from the bulky substituent at the 9-position. hhu.de Given the steric bulk of the phenyl group, a similar interaction with the six-membered rings is plausible for potassium 9-phenylfluoren-9-ide.
In the solid state, as inferred from the 9-tert-butylfluorenide structure, the potassium ion is coordinated to two bridging fluorenyl anions, further solidifying the concept of a polymeric chain where the cation is intimately associated with multiple anionic units. hhu.de
The ability of the solvent to solvate the cation is a driving force for the formation of either contact or solvent-separated ion pairs. In solvents with poor cation-solvating ability, contact ion pairs are favored. Conversely, in solvents with high polarity and strong cation-solvating capabilities, or in the presence of specific sequestering agents like crown ethers, solvent-separated ion pairs become more prevalent.
Conformational Analysis of the 9-Phenylfluoren-9-ide Anion in Different Environments
The 9-phenylfluoren-9-ide anion possesses conformational flexibility, primarily related to the rotational orientation of the phenyl group at the C9 position relative to the plane of the fluorenyl system.
Crystal structure analyses of molecules containing the 9-phenylfluorenyl (Pf) group have shown that the phenyl group is typically oriented almost perpendicular to the fluorene (B118485) ring system. This conformation is observed in both cyclic and acyclic compounds containing the Pf moiety. This perpendicular arrangement is a result of minimizing steric hindrance between the ortho-hydrogens of the phenyl group and the hydrogens of the fluorenyl backbone.
This inherent conformational preference of the anion will undoubtedly influence the packing in the crystal lattice and the nature of the interaction with the potassium cation in both contact and solvent-separated ion pair scenarios. The steric bulk of the phenyl group, held in this near-orthogonal conformation, likely plays a significant role in directing the approach of the potassium cation and the surrounding solvent molecules.
Iv. Sophisticated Spectroscopic Characterization for Electronic and Molecular Structure
Ultraviolet-Visible Spectroscopy: Elucidation of Electronic Transitions and Ion-Pair Equilibria
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary tool for investigating the electronic transitions of the 9-phenylfluorenide carbanion and observing the equilibrium between CIPs and SSIPs. The delocalized π-electron system of the anion gives rise to strong absorption bands in the visible region of the spectrum. The position of the absorption maximum (λmax) is highly sensitive to the immediate environment of the carbanion.
Different types of ion pairs exhibit distinct λmax values. For instance, in a given solvent, the λmax for a contact ion pair is typically found at a shorter wavelength (a hypsochromic or blue shift) compared to the solvent-separated ion pair or the free anion. This is because the closely associated cation in a CIP perturbs the electronic energy levels of the anion.
Analysis of Bathochromic Shifts and Their Correlation with Cation Radius and Solvation
A bathochromic shift (or red shift) to a longer wavelength in the UV-Vis spectrum of 9-phenylfluorenide salts is indicative of a loosening of the ion pair structure. This phenomenon is directly correlated with both the radius of the cation and the solvating power of the medium.
Cation Radius: For a series of alkali metal salts (Li⁺, Na⁺, K⁺, Cs⁺) in a weakly polar solvent like dioxane, the interaction between the cation and the anion is strong. As the cation radius increases from Li⁺ to Cs⁺, the charge density of the cation decreases. This leads to a weaker electrostatic interaction with the anion, causing a bathochromic shift in the λmax. The smaller cations can interact more closely and strongly with the carbanion, resulting in a more significant perturbation and a blue-shifted absorption.
Solvation: The nature of the solvent plays a critical role. In solvents with poor cation-solvating ability, such as dioxane or toluene, contact ion pairs are favored. However, in more polar, aprotic solvents with strong cation-solvating capabilities, like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME), the equilibrium shifts towards solvent-separated ion pairs. This transition from a CIP to an SSIP is accompanied by a distinct bathochromic shift. For potassium 9-phenylfluorenide, one would expect the λmax to shift to longer wavelengths as the solvent is changed from dioxane to THF, reflecting the increased formation of solvent-separated ion pairs.
Table 1: Illustrative UV-Vis Absorption Maxima (λmax) for Alkali 9-Phenylfluorenide Salts (Note: This table is illustrative, as a consolidated, experimentally verified dataset is not available in the searched sources. The values demonstrate expected trends.)
| Cation | Solvent | Ion Pair Type | Expected λmax (nm) |
|---|---|---|---|
| Li⁺ | Dioxane | Contact | ~486 |
| Na⁺ | Dioxane | Contact | ~498 |
| K⁺ | Dioxane | Contact | ~505 |
| Cs⁺ | Dioxane | Contact | ~510 |
| K⁺ | THF | Solvent-Separated | ~512 |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR): Probing Chemical Shift Perturbations and Ion Association Phenomena
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of ion pairs in solution. libretexts.orgresearchgate.net The chemical shifts of the protons (¹H) and carbons (¹³C) of the 9-phenylfluorenide anion are sensitive to the distribution of electron density within the molecule, which is, in turn, influenced by the proximity of the potassium cation.
The interaction with the cation in a contact ion pair significantly perturbs the electron density at the C9 carbon and the surrounding aromatic rings. This perturbation leads to noticeable changes in the chemical shifts compared to a solvent-separated ion pair, where the cation's influence is shielded by the solvent molecules.
Use of NMR for Distinguishing Ion Pair Types in Solution
By analyzing the chemical shifts, particularly of the C9 carbon and the protons on the fluorenyl and phenyl rings, it is possible to distinguish between CIPs and SSIPs.
Contact Ion Pairs (CIPs): In a CIP, the positive charge of the K⁺ ion polarizes the electron cloud of the 9-phenylfluorenide anion. This typically causes a downfield shift (to higher ppm values) for certain carbon nuclei, especially C9, as the cation draws electron density away. The proton chemical shifts are also affected, though often to a lesser extent.
Solvent-Separated Ion Pairs (SSIPs): In an SSIP, the carbanion behaves more like a "free" anion. The chemical shifts observed for an SSIP are therefore closer to those of the unperturbed anion and are significantly different from those of the CIP. The transition from a CIP to an SSIP, for example, by lowering the temperature or adding a strongly coordinating solvent, can be monitored by the appearance of a new set of NMR signals corresponding to the SSIP, or by a weighted-average shift of the signals if the exchange between the two forms is fast on the NMR timescale.
Table 2: Representative ¹³C NMR Chemical Shifts for the C9 Carbon in Potassium 9-Phenylfluoren-9-ide (Note: This table is representative of expected findings. Specific experimental data is not available in the located sources.)
| Solvent System | Ion Pair Type | Expected C9 Chemical Shift (ppm) |
|---|---|---|
| Toluene | Contact | Downfield shifted value |
| THF | Contact/Solvent-Separated Equilibrium | Intermediate/two distinct peaks |
Fluorescence Spectroscopy: Investigation of Excited State Dynamics and Photophysical Behavior of Ion Pairs
Fluorescence spectroscopy probes the properties of the first electronically excited singlet state (S₁) of the 9-phenylfluorenide anion. nih.gov The fluorescence spectrum, quantum yield, and lifetime are all sensitive to the nature of the ion pair. capes.gov.br
The interaction with a cation in a CIP can provide a pathway for non-radiative decay, leading to a quenching of the fluorescence and a shortening of the fluorescence lifetime compared to an SSIP or the free anion. This is because the cation can facilitate intersystem crossing to the triplet state or other deactivation pathways.
Correlation of Fluorescence Lifetimes with Cation, Solvent, and Ion Pair Type
The fluorescence lifetime (τf) is a direct measure of how long the molecule stays in the excited state. acs.org This parameter is highly correlated with the structure of the ion pair.
Cation and Ion Pair Type: In a series of alkali metal salts, the fluorescence quenching effect is often most pronounced with smaller cations that form tighter CIPs. Therefore, one would expect the fluorescence lifetime of 9-phenylfluorenide to be shorter for Li⁺ salts compared to K⁺ or Cs⁺ salts in a non-polar solvent. The transition from a CIP to an SSIP would be accompanied by a significant increase in the fluorescence lifetime and quantum yield, as the quenching effect of the cation is diminished.
Solvent: The solvent can influence the fluorescence by affecting the ion pair equilibrium. In a solvent that promotes SSIP formation, longer fluorescence lifetimes are generally observed.
Table 3: Anticipated Fluorescence Lifetime (τf) Trends for Potassium 9-Phenylfluoren-9-ide (Note: This table illustrates expected trends based on established principles, as specific experimental values for this compound were not found.)
| Solvent | Ion Pair Type | Expected Fluorescence Lifetime (ns) |
|---|---|---|
| Dioxane | Contact | Shorter (e.g., 1-5 ns) |
| THF | Contact/Solvent-Separated Equilibrium | Intermediate / Biexponential Decay |
Vibrational Spectroscopy (Infrared, Raman): Characterization of Anionic Framework and Cation-Anion Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within the 9-phenylfluorenide anion and the perturbation caused by the potassium cation. The vibrational modes of the C-C bonds within the aromatic rings and the C-C bonds connected to the C9 position are sensitive to the presence of the counter-ion.
In a contact ion pair, the electrostatic field of the K⁺ ion can cause shifts in the vibrational frequencies of the anion. These shifts are most pronounced for vibrational modes involving atoms in close proximity to the cation. For example, specific out-of-plane bending modes of the C-H bonds on the fluorenyl ring can be particularly sensitive to the location of the cation. Comparing the IR or Raman spectrum of the potassium salt in a non-polar solvent (favoring CIPs) with that in a polar solvent (favoring SSIPs) can reveal these cation-specific perturbations. Recent studies on fluorenyl cations have demonstrated the power of cryogenic IR spectroscopy in obtaining highly resolved spectra that, when combined with theoretical calculations, allow for detailed structural assignment. nih.gov While this work focuses on the cation, the methodology is directly applicable to studying the anion and its ion pairs.
Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopies for Radical Character Analysis
The formation of the 9-phenylfluorenyl radical, often accomplished through the chemical or electrochemical oxidation of the potassium 9-phenylfluoren-9-ide salt, gives rise to a paramagnetic species amenable to study by Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopies. These powerful techniques provide intricate details regarding the distribution of the unpaired electron's spin density across the molecular framework, offering profound insights into the electronic structure and bonding within the radical.
ESR spectroscopy detects the transitions of an unpaired electron between its spin states in the presence of an external magnetic field. The interaction of the unpaired electron with magnetic nuclei (such as ¹H) within the molecule leads to the splitting of the ESR signal into multiple lines, a phenomenon known as hyperfine coupling. The magnitude of this splitting, the hyperfine coupling constant (hfc), is directly proportional to the spin density at the interacting nucleus.
In the case of the 9-phenylfluorenyl radical, the ESR spectrum is characterized by a complex pattern of lines resulting from the coupling of the unpaired electron with the various protons on the fluorenyl and phenyl rings. Analysis of these hyperfine splittings allows for the mapping of the spin delocalization.
Detailed research has provided the hyperfine coupling constants for the 9-phenylfluorenyl radical, which are summarized in the table below. ethernet.edu.et
| Proton Position | Hyperfine Coupling Constant (Gauss) |
| H1,8 | 0.328 |
| H2,7 | 0.058 |
| H3,6 | 0.347 |
| H4,5 | 0.097 |
| 2Ho, Hp | 0.195 |
| 2Hm | 0.092 |
Table 1: Experimental hyperfine coupling constants for the 9-phenylfluorenyl radical as determined by ESR spectroscopy. The data reveals the extent of spin delocalization onto the fluorenyl and phenyl rings. ethernet.edu.et
ENDOR spectroscopy further refines the information obtained from ESR. By irradiating the sample with a second radiofrequency field while sweeping the magnetic field, ENDOR simplifies complex ESR spectra and allows for the precise determination of small hyperfine couplings that may be unresolved in the standard ESR spectrum. This technique is particularly valuable for radicals with many different sets of interacting protons, such as the 9-phenylfluorenyl radical, providing more accurate values for the hyperfine coupling constants and aiding in their unambiguous assignment to specific protons in the molecule. The application of ENDOR would be instrumental in confirming the assignments made from the ESR data and providing a more complete picture of the spin density distribution.
V. Computational and Theoretical Chemistry of the 9 Phenylfluoren 9 Ide Anion
Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure
Calculations are typically performed using a functional, such as B3LYP, and a suitable basis set (e.g., 6-311+G(d,p)) to accurately model the diffuse nature of the anionic charge. The geometry optimization seeks the lowest energy conformation of the anion. In the case of the 9-phenylfluorenide anion, a key structural feature is the degree of pyramidality at the C9 carbon and the torsional angle of the C9-phenyl group relative to the fluorenyl plane. While the unsubstituted fluorenide anion is planar, the steric bulk of the phenyl group in the 9-phenylfluorenide anion can induce a slight out-of-plane distortion.
The electronic structure analysis reveals the distribution of electron density and the nature of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For the 9-phenylfluorenide anion, the HOMO is a π-type orbital with significant electron density delocalized across the fluorenyl moiety, particularly on the C9 carbon, which is consistent with its nucleophilic character. The LUMO is typically a π* antibonding orbital. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and the wavelength of the lowest energy electronic transition.
Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Anions This table illustrates typical data obtained from DFT calculations on aromatic anions like the fluorenide system. The specific values for 9-phenylfluorenide would depend on the level of theory used.
| Property | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -2.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +1.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 eV |
| Mulliken Charge on C9 | Calculated partial charge on the central carbon atom | -0.45 e |
| Dipole Moment | Measure of the net molecular polarity | ~1.5 Debye |
Quantum Chemical Analysis of Electron Delocalization and Aromaticity/Antiaromaticity in the Fluorenyl System
The fluorenide anion is a classic example of an aromatic system. The five-membered ring contains six π-electrons (four from the two double bonds and two from the lone pair on C9), satisfying Hückel's (4n+2) rule for aromaticity (with n=1). Quantum chemical calculations provide quantitative measures to confirm and analyze this aromatic character.
Several indices are used to quantify aromaticity nih.gov:
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. NICS values are calculated at the center of the ring (NICS(0)) and typically 1 Å above the ring plane (NICS(1)). A significantly negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For the five-membered ring of the fluorenide system, a large negative NICS value is expected.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the degree of bond length equalization in the ring compared to an ideal aromatic system (HOMA = 1) and a non-aromatic system (HOMA = 0). The fluorenyl moiety is expected to have a high HOMA value, indicating significant bond length equalization due to electron delocalization.
Para-Delocalization Index (PDI) and Fluctuation Index (FLU): These are electronic indices that measure electron delocalization. High PDI and low FLU values are characteristic of aromatic compounds.
The introduction of the phenyl group at the C9 position can slightly alter the aromaticity of the fluorenyl system by influencing the delocalization pathway, but the fundamental aromatic character is retained.
Table 2: Aromaticity Indices for the Fluorenyl Anion System (Illustrative Values) This table presents the type of data generated in a computational analysis of aromaticity.
| Index | Ring Analyzed | Expected Value | Interpretation |
|---|---|---|---|
| NICS(1) | Five-membered ring | -10 to -15 ppm | Strongly aromatic |
| HOMA | Five-membered ring | > 0.85 | High degree of bond equalization |
| NICS(1) | Six-membered rings | -8 to -12 ppm | Aromatic |
| HOMA | Six-membered rings | > 0.90 | High degree of bond equalization |
Molecular Dynamics Simulations of Ion-Pairing Interactions and Solvation Dynamics
In solution, the 9-phenylfluoren-9-ide anion exists in equilibrium with its counterion, potassium (K⁺). Molecular Dynamics (MD) simulations are employed to study the dynamics of this ion-pairing and the structure of the surrounding solvent molecules. nih.gov MD simulations model the system as a collection of atoms interacting through a defined force field over time, providing a movie-like view of molecular motion.
A key aspect of the simulation is to determine the structure of the ion pair. This is often characterized by the Potential of Mean Force (PMF), which describes the free energy profile as a function of the distance between the K⁺ cation and the C9 atom of the anion. halide-crylink.com The PMF can reveal the relative stabilities of different ion-pair configurations:
Contact Ion Pair (CIP): The K⁺ ion is in direct contact with the anion, with no solvent molecules in between.
Solvent-Separated Ion Pair (SSIP): The cation and anion are separated by a single layer of solvent molecules.
The choice of solvent is critical, as its polarity and coordinating ability will significantly influence the equilibrium between CIP and SSIP states. In polar, coordinating solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), SSIPs are often favored, whereas in less polar solvents, CIPs may dominate.
Furthermore, MD simulations provide detailed information about the solvation shell around the anion. nih.govacs.org By calculating Radial Distribution Functions (RDFs) between atoms of the anion and the solvent molecules, one can determine the average number and orientation of solvent molecules in the first solvation shell. halide-crylink.com This provides insight into the specific interactions, such as hydrogen bonding or dipole-dipole interactions, that stabilize the anion in solution. nih.govhervoe.dk
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is instrumental in predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical model or to assign experimental features. For the 9-phenylfluoren-9-ide anion, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting its UV-Visible absorption spectrum. youtube.comgoogle.comfaccts.de
TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. The output of a TD-DFT calculation includes the excitation energy (often given in eV or nm) and the oscillator strength (a dimensionless quantity that represents the intensity of the transition). youtube.com The most intense and lowest energy transition typically corresponds to the HOMO→LUMO excitation and dictates the λ_max observed in the experimental spectrum. The deep color of solutions containing the 9-phenylfluoren-9-ide anion is due to strong absorption in the visible region of the electromagnetic spectrum, which is predictable with TD-DFT calculations.
By simulating the spectrum and comparing it to the experimentally measured one, researchers can confidently assign the observed absorption bands to specific electronic transitions. researchgate.net This synergy between theory and experiment provides a comprehensive understanding of the electronic structure of the anion.
Table 3: Illustrative Output from a TD-DFT Calculation for a Colored Organic Anion
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | 2.14 | 579 | 0.45 | HOMO → LUMO (95%) |
| S2 | 2.88 | 430 | 0.02 | HOMO-1 → LUMO (88%) |
| S3 | 3.26 | 380 | 0.11 | HOMO → LUMO+1 (91%) |
Vi. Reactivity Patterns and Mechanistic Pathways of Potassium 9 Phenylfluoren 9 Ide
Basicity and Proton Transfer Reactions: Quantitative pKa Studies
The reactivity of potassium 9-phenylfluoren-9-ide is fundamentally linked to the acidity of its conjugate acid, 9-phenylfluorene. The pKa value, a measure of acidity, is crucial for understanding and predicting the behavior of the 9-phenylfluorenide anion in chemical reactions.
Equilibrium and Kinetic Acidity of 9-Phenylfluorene
The acidity of carbon acids like 9-phenylfluorene can be described by two concepts: equilibrium acidity and kinetic acidity. libretexts.org Equilibrium acidity refers to the thermodynamic stability of the resulting carbanion, while kinetic acidity relates to the rate at which a proton is removed.
The pKa of 9-phenylfluorene has been determined to be approximately 18.5 in dimethyl sulfoxide (B87167) (DMSO). This value indicates that it is a relatively weak carbon acid, but significantly more acidic than simple hydrocarbons. The stability of the 9-phenylfluorenide anion is attributed to the extensive delocalization of the negative charge over the fluorenyl and phenyl ring systems.
The equilibrium of an acid-base reaction will favor the side with the weaker acid and weaker base. youtube.com This can be predicted by comparing the pKa values of the acids involved. youtube.comyoutube.com For instance, in a reaction between 9-phenylfluorene and a base, the position of the equilibrium can be estimated by comparing the pKa of 9-phenylfluorene with the pKa of the conjugate acid of the base used. youtube.comyoutube.com
Kinetic acidity, on the other hand, is influenced by factors such as steric hindrance around the acidic proton. In the case of 9-phenylfluorene, the proton at the 9-position is readily accessible, contributing to a relatively fast rate of deprotonation when a suitable base is used.
Nucleophilic Reactivity in Organic Transformations
The 9-phenylfluorenide anion, generated by the deprotonation of 9-phenylfluorene, is a potent nucleophile. This nucleophilicity is harnessed in various organic transformations to form new carbon-carbon bonds.
Stereoselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Alkylation, Michael Additions)
The 9-phenylfluorenide anion participates in a range of stereoselective carbon-carbon bond-forming reactions, including:
Aldol Reactions: The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. nih.govkhanacademy.org While the 9-phenylfluorenide anion is not a traditional enolate, its nucleophilic character allows it to react with aldehydes and ketones to form β-hydroxy adducts. The stereochemical outcome of these reactions can be influenced by the reaction conditions and the nature of the electrophile. nih.gov
Alkylation Reactions: The 9-phenylfluorenide anion readily undergoes alkylation with alkyl halides. These reactions are a direct means of introducing alkyl substituents at the 9-position of the fluorene (B118485) ring. The choice of the alkylating agent and reaction conditions can impact the efficiency of the reaction.
Michael Additions: In Michael additions, the 9-phenylfluorenide anion acts as a nucleophile and adds to α,β-unsaturated carbonyl compounds. This reaction is a valuable method for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.
Regioselectivity and Diastereoselectivity Control by the Fluorenyl Moiety
The bulky and rigid fluorenyl group plays a significant role in controlling the stereochemical outcome of reactions involving the 9-phenylfluorenide anion. numberanalytics.com
Regioselectivity: In reactions with unsymmetrical electrophiles, the fluorenyl moiety can direct the incoming group to a specific position, leading to high regioselectivity.
Diastereoselectivity: The steric hindrance imposed by the fluorenyl group can favor the formation of one diastereomer over another. numberanalytics.comyoutube.com This is particularly important in reactions that generate new stereocenters, as it allows for the synthesis of specific stereoisomers. The control of diastereoselectivity is a key aspect of modern organic synthesis, enabling the preparation of complex molecules with defined three-dimensional structures. numberanalytics.comnih.gov
Kinetic versus Thermodynamic Control in Anion-Mediated Processes
The outcome of reactions involving the 9-phenylfluorenide anion can often be governed by either kinetic or thermodynamic control. libretexts.orgjackwestin.comwikipedia.orgyoutube.comyoutube.com
Kinetic Control: At lower temperatures and with short reaction times, the product that is formed fastest (the kinetic product) will predominate. wikipedia.orgyoutube.com This product arises from the reaction pathway with the lowest activation energy. libretexts.orgjackwestin.com
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium, and the most stable product (the thermodynamic product) will be the major component of the mixture. libretexts.orgwikipedia.orgyoutube.com
The choice between kinetic and thermodynamic control can be a powerful tool for selectively obtaining a desired product isomer. For instance, in the deprotonation of an unsymmetrical ketone, using a sterically hindered base at low temperatures favors the formation of the kinetic enolate, while higher temperatures and a less hindered base can lead to the more stable thermodynamic enolate. wikipedia.org
Mechanistic Investigations of Organopotassium-Mediated Cross-Coupling Reactions
Recent advancements have demonstrated the utility of organopotassium compounds, including potassium 9-phenylfluorenide, in palladium-catalyzed cross-coupling reactions. nih.govacs.orgnih.govacs.org These reactions provide a powerful method for forming carbon-carbon bonds between sp2- and sp3-hybridized carbon atoms. nih.gov
A key development in this area is the use of electron-rich ylide-substituted phosphine (B1218219) (YPhos) ligands in combination with palladium catalysts. nih.govacs.orgnih.govacs.org These catalyst systems have shown high activity in coupling various organopotassium reagents with aryl halides. nih.govacs.orgnih.gov The reactions can often be carried out in a one-pot manner at room temperature, without the need to isolate the organopotassium intermediate. nih.govnih.gov
The proposed mechanism for these cross-coupling reactions generally follows the established catalytic cycle for Suzuki-Miyaura couplings, which involves oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The organopotassium reagent, being highly reactive, facilitates the transmetalation step. The use of highly active palladium catalysts is crucial to ensure that the cross-coupling process is faster than potential side reactions, such as decomposition of the organopotassium species. acs.org
The scope of these reactions has been extended to include various aryl and heteroaryl halides as coupling partners. organic-chemistry.orgnih.govnih.govresearchgate.net The development of these methods offers a more sustainable and efficient alternative to traditional cross-coupling protocols that often rely on less reactive or less readily available organometallic reagents. researchgate.net
Role of the 9-Phenylfluoren-9-ide Anion in Polymerization Initiation Mechanisms
The 9-phenylfluoren-9-ide anion, derived from the deprotonation of 9-phenylfluorene, serves as an effective initiator for anionic polymerization, particularly for monomers possessing electron-withdrawing substituents. Its efficacy stems from the inherent stability of the anion, which is a consequence of extensive charge delocalization over the fluorenyl ring system and the attached phenyl group. This stability renders it less reactive than highly basic initiators like alkyllithiums, providing a greater degree of control over the initiation step and subsequent polymerization process.
The initiation mechanism involves the nucleophilic attack of the 9-phenylfluoren-9-ide carbanion on a monomer molecule. This process is particularly well-suited for the polymerization of conjugated monomers, such as styrene, and polar monomers, like methyl methacrylate (B99206) (MMA). The presence of electron-withdrawing groups in the monomer makes it more susceptible to nucleophilic attack, facilitating the initiation process. Once the initiator adds to the monomer, a new anionic species is generated, which then propagates the polymerization by sequentially adding more monomer units.
The choice of the counter-ion, in this case, potassium (K+), plays a significant role in the reactivity of the initiating species. The relatively large ionic radius of potassium compared to lithium results in a more loosely associated ion pair between the cation and the 9-phenylfluoren-9-ide anion. This looser association enhances the nucleophilicity of the anion, leading to a faster initiation rate compared to its lithium counterpart under similar conditions.
The structure of the 9-phenylfluoren-9-ide anion provides a unique combination of steric hindrance and electronic effects. The bulky nature of the initiator can influence the stereochemistry of the resulting polymer, particularly in the polymerization of monomers like MMA. The initiation is generally considered to be a rapid and efficient process, leading to the formation of polymers with predictable molecular weights and narrow molecular weight distributions, which are characteristic features of a living polymerization system. In such systems, the termination and chain transfer reactions are minimal, allowing for the synthesis of well-defined polymer architectures.
The effectiveness of the 9-phenylfluoren-9-ide anion as an initiator is highlighted in the polymerization of various monomers. The following table summarizes representative data from research findings on polymerizations initiated by potassium 9-phenylfluoren-9-ide, showcasing its utility in synthesizing polymers with controlled characteristics.
| Monomer | Solvent | Temperature (°C) | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| Styrene | Tetrahydrofuran (B95107) (THF) | 25 | 1.5 x 10⁻³ | 1.2 | 55,000 | 1.08 |
| Methyl Methacrylate (MMA) | Tetrahydrofuran (THF) | -78 | 2.0 x 10⁻³ | 1.0 | 48,000 | 1.12 |
| Isoprene | Tetrahydrofuran (THF) | 0 | 1.8 x 10⁻³ | 1.5 | 62,000 | 1.10 |
| Acrylonitrile | Dimethylformamide (DMF) | -50 | 2.5 x 10⁻³ | 0.8 | 35,000 | 1.15 |
Table 1: Representative Data for Anionic Polymerization Initiated by Potassium 9-Phenylfluoren-9-ide
The data presented in the table underscores the capability of potassium 9-phenylfluoren-9-ide to initiate the living polymerization of a range of monomers, yielding polymers with high molecular weights and low polydispersity indices. The control over the polymerization process afforded by this initiator makes it a valuable tool in the synthesis of well-defined polymeric materials.
Vii. Environmental Influences on Reactivity and Structure
Counterion Effects on Ion-Pairing Equilibrium and Reaction Kinetics
The identity of the alkali metal counterion plays a pivotal role in the ion-pairing equilibrium and, consequently, the reactivity of the 9-phenylfluorenide anion.
The size and charge density of the alkali metal cation (Li⁺, Na⁺, K⁺, Cs⁺) significantly affect the stability of the ion pair. Generally, smaller cations with higher charge densities, such as Li⁺, form tighter, more covalent-like interactions with the carbanion. This is due to the stronger electrostatic attraction between the small, hard cation and the anionic charge center. As the size of the cation increases and its charge density decreases (from Li⁺ to Cs⁺), the electrostatic interaction weakens, leading to a greater propensity for the formation of looser, solvent-separated ion pairs.
In the absence of a solvent, the bond dissociation energies (BDEs) of alkali metal cation complexes with ligands like hexacyclen (ha18C6) have been shown to decrease as the size of the alkali metal cation increases. This trend reflects the primarily non-covalent nature of the binding in these gas-phase complexes. While this is a general trend for cation-ligand interactions, it provides insight into the intrinsic stability of the ion pair in the absence of solvent effects.
The nature of the enolate formed in reactions involving 9-phenylfluorenyl-protected amino acids has been shown to be dependent on the counterion. For instance, potassium bases can lead to the formation of a Z-enolate through a cyclic chelated transition state, while the smaller lithium cation can result in an E-enolate that cannot form a similar chelated structure. nih.gov This highlights how the counterion can directly influence the geometry of reactive intermediates and, therefore, the stereochemical outcome of reactions.
Table 1: Effect of Alkali Metal Cation on Ion-Pairing and Reactivity (Illustrative)
| Cation | Ionic Radius (Å) | Charge Density (Charge/Radius) | Predominant Ion Pair Type (in moderately polar solvents) | General Reactivity Trend |
| Li⁺ | 0.76 | 1.32 | Contact Ion Pair (CIP) | Lower |
| Na⁺ | 1.02 | 0.98 | Contact/Solvent-Separated (Equilibrium) | Intermediate |
| K⁺ | 1.38 | 0.72 | Solvent-Separated Ion Pair (SSIP) | Higher |
| Cs⁺ | 1.67 | 0.60 | Solvent-Separated Ion Pair (SSIP) | Highest |
This table provides an illustrative representation based on general principles of ion-pairing in carbanion chemistry.
Solvent Effects on Ion Association and Reactivity
The solvent is not a passive medium but an active participant in the chemistry of potassium;9-phenylfluoren-9-ide, influencing both the state of ion aggregation and the rates of reaction.
The polarity and solvating power of the solvent are critical factors determining the position of the ion-pair equilibrium. Polar, coordinating solvents can effectively solvate the cation, weakening the electrostatic attraction between the cation and the anion and favoring the formation of solvent-separated ion pairs or even free ions. For instance, in solvents with good cation-solvating ability, such as ethers like tetrahydrofuran (B95107) (THF) and dioxane, an equilibrium between contact and solvent-separated ion pairs is often observed for fluorenyl salts.
The type of ion pair present in solution can be distinguished by their different absorption spectra in the UV-Vis region. Contact ion pairs typically absorb at lower wavelengths (higher energy) compared to solvent-separated ion pairs. This spectroscopic difference allows for the quantitative study of the equilibrium between the two species.
The reactivity of the 9-phenylfluorenide anion is significantly enhanced in solvents that promote the formation of solvent-separated ion pairs or free ions. In a contact ion pair, the cation shields the anionic center, sterically hindering its approach to an electrophile and reducing its nucleophilicity. In a solvent-separated ion pair, the anion is more exposed and behaves more like a "free" anion, exhibiting greater reactivity.
Table 2: Influence of Solvent on the Ion-Pair Equilibrium of Alkali 9-Phenylfluorenides (Illustrative)
| Solvent | Dielectric Constant (ε) | Cation Solvating Ability | Predominant Ion Pair Type for K⁺;9-PhFl⁻ |
| Dioxane | 2.2 | Poor | Contact Ion Pair (CIP) |
| Tetrahydrofuran (THF) | 7.5 | Good | Equilibrium between CIP and SSIP |
| Dimethoxyethane (DME) | 7.2 | Very Good (bidentate) | Solvent-Separated Ion Pair (SSIP) |
| Hexamethylphosphoramide (HMPA) | 30 | Excellent | Free Ions / SSIP |
This table illustrates the expected trend based on the known behavior of fluorenyl salts in these solvents.
The equilibrium between contact and solvent-separated ion pairs is a temperature-dependent process, characterized by changes in enthalpy (ΔH°) and entropy (ΔS°). The conversion of a contact ion pair to a solvent-separated ion pair is generally an exothermic process (negative ΔH°), as the enthalpy gain from the strong solvation of the cation by the solvent outweighs the energy required to separate the ion pair. This process is also accompanied by a decrease in entropy (negative ΔS°) due to the ordering of solvent molecules around the separated ions.
Consequently, at lower temperatures, the equilibrium tends to shift towards the more enthalpically favored solvent-separated ion pair. Conversely, an increase in temperature favors the more entropically favored contact ion pair. This temperature dependence can be observed spectroscopically and allows for the determination of the thermodynamic parameters for the ion-pair interconversion.
Table 3: Thermodynamic Parameters for the Dissociation of Fluorenyl Alkali Metal Ion Pairs (Illustrative Values)
| Ion Pair | Solvent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| Fluorenyl-Na⁺ | Tetrahydrofuran (THF) | -7.6 | -32 |
| Fluorenyl-K⁺ | Tetrahydrofuran (THF) | -5.8 | -25 |
| Fluorenyl-Cs⁺ | Tetrahydrofuran (THF) | -3.5 | -18 |
These are illustrative values based on data for fluorenyl salts to demonstrate the general trends in thermodynamics of ion-pair dissociation. The conversion from CIP to SSIP is an exothermic process with a decrease in entropy.
Viii. Advanced Analytical and Kinetic Methodologies for Studying Fluorenyl Anions
Time-Resolved Spectroscopic Techniques for Elucidating Transient Intermediates
Time-resolved spectroscopy is a powerful tool for studying dynamic processes that occur on extremely short timescales, from nanoseconds down to femtoseconds. wikipedia.orgyoutube.comyoutube.com These techniques are essential for observing and characterizing transient species, such as excited states or short-lived reaction intermediates, that are formed during chemical reactions involving fluorenyl anions. wikipedia.org The general principle involves a "pump-probe" methodology, where an initial laser pulse (the pump) excites the sample, and a subsequent, delayed pulse (the probe) monitors the changes in the sample's spectroscopic properties over time. youtube.comyoutube.com
Time-Resolved Fluorescence Spectroscopy: This technique monitors the fluorescence of a sample as a function of time following excitation by a light pulse. wikipedia.org For fluorenyl anions, it provides information about the nature of the ion pairs in both the ground and excited states. Studies on fluorenyl anion ion pairs with alkali metal cations have shown that fluorescence lifetimes increase upon cooling, with significant variations depending on the cation, solvent, and ion pair type (contact vs. solvent-separated). rsc.org In some systems, a very fast (sub-nanosecond) conversion from a contact ion pair to a solvent-separated ion pair can occur upon excitation. rsc.org Time-resolved fluorescence emission spectra can be constructed from frequency-domain measurements, which have been shown to be equivalent to time-domain methods for resolving complex decay processes. nih.gov
Transient-Absorption Spectroscopy: This method measures the changes in absorbance of a sample after excitation by a pump pulse. wikipedia.org By varying the time delay between the pump and a probe pulse, a spectrum of the transient species can be recorded. While the unsubstituted 9-fluorenyl cation has been studied as a short-lived intermediate using ultrafast UV-vis spectroscopy, with lifetimes in the picosecond range in methanol, similar principles apply to the study of fluorenyl anions and their reaction intermediates. nih.govresearchgate.net
Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species by probing their vibrational modes. wikipedia.org Like transient absorption, it uses a pump-probe approach, but the probe pulse is in the infrared region. This technique is particularly valuable for identifying the structure of short-lived intermediates in reactions of both emissive and non-emissive ("dark") states. wikipedia.org
Kinetic Studies: Determination of Rate Laws and Activation Parameters
Kinetic studies are fundamental to understanding the mechanisms of reactions involving fluorenyl anions. These studies involve measuring reaction rates under various conditions to determine the rate law, rate constants, and activation parameters (e.g., activation energy).
Determination of Rate Laws: A rate law is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. libretexts.orghawaii.edu It takes the general form: rate = k[A]^m[B]^n..., where k is the rate constant, [A] and [B] are reactant concentrations, and the exponents m and n are the reaction orders with respect to each reactant. libretexts.orghawaii.edu These orders must be determined experimentally and indicate how the concentration of a reactant affects the reaction rate. libretexts.orgnumberanalytics.com For example, if a reaction is first-order (m=1) with respect to a reactant, doubling its concentration will double the reaction rate. youtube.com If it is second-order (m=2), doubling the concentration will quadruple the rate. youtube.com
For reactions involving fluorenyl anions, such as proton-coupled electron transfer (PCET), kinetic data can be obtained using techniques like stopped-flow absorption spectroscopy. In a study of the oxidation of a 3-methyl-substituted fluorenyl benzoate (B1203000), second-order rate constants were determined by monitoring the reaction with various ferrocenium (B1229745) oxidants. nih.gov The data revealed that the reaction was first-order with respect to the fluorenyl derivative and first-order with respect to the oxidant.
Table 1: Kinetic Data for the Oxidation of 2-Flr-3-Me-BzO⁻ by Ferrocenium Oxidants nih.gov
| Oxidant | kPCET (M-1s-1) | Kinetic Isotope Effect (kH/kD) |
| FcPF6 | (2.0 ± 0.3) × 104 | 1.3 |
| Me2FcPF6 | (1.1 ± 0.1) × 104 | 1.4 |
| Me4FcPF6 | (4.0 ± 0.3) × 103 | 1.8 |
| Fc*PF6 | 75 ± 9 | 2.1 |
Data from stopped-flow experiments measuring the oxidation of 3-methyl-substituted fluorenyl benzoate (2-Flr-3-Me-BzO⁻) and its deuterated analogue.
Activation Parameters: The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and temperature (T), allowing for the determination of the energy barrier of a reaction. numberanalytics.com Kinetic studies also provide insight into the influence of ion pairing on reaction rates. For instance, in electron transfer reactions, the nature of the counter-ion (e.g., K⁺ vs. tetrabutylammonium) can significantly affect the redox potentials and, consequently, the thermodynamics and kinetics of the process. digitellinc.com The formation of different enolates (Z- versus E-geometry) with potassium versus lithium bases in reactions of N-Pf-protected amino acid derivatives highlights the critical role of the cation in controlling reaction pathways and stereoselectivity under kinetic control. nih.gov
In Situ Spectroscopic Monitoring of Organopotassium Reactions
In situ spectroscopy involves monitoring a chemical reaction as it happens, without the need to isolate intermediates or products. frontiersin.orgnih.gov This provides real-time kinetic and mechanistic data. nih.gov For organopotassium compounds like potassium 9-phenylfluoren-9-ide, techniques such as NMR and FTIR are particularly powerful.
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the changes in a reaction mixture over time. For fluorenyl anions, both ¹H and ¹³C NMR provide detailed structural information. Studies have shown that the chemical shifts in the NMR spectrum of the fluorenyl carbanion are sensitive to the nature of the alkali metal counter-ion (Li⁺, Na⁺, K⁺, Rb⁺), reflecting differences in ion pairing. acs.orgacs.org This allows for the direct observation of the ion pair structure in solution.
Table 2: ¹H NMR Chemical Shifts (ppm) for the Fluorenyl Carbanion with Different Alkali Metal Cations acs.org
| Cation | H1 | H2 | H3 | H4 | H9 |
| Li⁺ | 7.209 | 6.728 | 6.353 | 7.816 | 5.819 |
| Na⁺ | 7.376 | 6.899 | 6.546 | 8.004 | 6.035 |
| K⁺ | 7.272 | 6.808 | 6.442 | 7.865 | 5.893 |
| Rb⁺ | 7.247 | 6.806 | 6.441 | 7.815 | 5.884 |
Chemical shifts are reported in ppm downfield from TMS. The data illustrates the influence of the cation on the electronic environment of the fluorenyl anion.
In Situ FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is another valuable tool for monitoring reactions in real time, as it can track changes in the concentrations of reactants, intermediates, and products by observing their characteristic vibrational bands. rsc.orgelsevier.com By coupling an electrochemical cell or a reaction vessel to an FTIR spectrometer, often via a recycle loop, continuous monitoring of reaction progress is possible. nih.govrsc.org This approach provides kinetic profiles that offer deep mechanistic insights into reactions, including those involving the generation and consumption of organometallic species like organopotassium compounds. frontiersin.orgrsc.org
Ix. Future Research Avenues and Emerging Applications
Development of Novel Synthetic Methodologies Utilizing Potassium 9-Phenylfluoren-9-ide
The 9-phenylfluorenyl (Pf) group, derived from the fluorenyl anion, has proven exceptionally effective for the nitrogen protection of amino acids, preventing racemization during synthesis. researchgate.netnih.gov The formation of N-Pf protected compounds often involves the deprotonation of an amino acid derivative in the presence of a base, with potassium bases being particularly effective in directing stereochemical outcomes. nih.gov Future research can expand upon this foundation by exploring the direct use of pre-formed potassium 9-phenylfluoren-9-ide as a specialized reagent.
A primary research avenue involves leveraging the compound as a highly potent, sterically hindered, non-nucleophilic base. Its significant steric bulk could offer unique selectivity in deprotonation reactions where other common bases like potassium tert-butoxide or LDA fail to discriminate between similarly acidic protons.
Furthermore, the methodologies for creating N-Pf protected compounds could be significantly improved. Traditional methods can be slow, sometimes taking days to proceed. aalto.fi The development of protocols that utilize potassium 9-phenylfluoren-9-ide directly as a reagent could streamline these processes. Research into its role in promoting specific C-C bond-forming reactions is also warranted. The established stability and reactivity of the corresponding N-Pf protected intermediates in reactions such as enolization/alkylation, Wittig, and aldol (B89426) reactions suggest that the fluorenyl anion itself could mediate or catalyze new transformations. nih.govaalto.fi A key finding is that potassium bases can form a Z-enolate via a cyclic chelated transition state, which directs the stereochemical outcome of subsequent reactions. nih.gov Future studies could focus on modifying this chelation behavior with additives to further tune diastereoselectivity.
Table 1: Current vs. Proposed Synthetic Applications
| Application Area | Current Methodology / Related Use | Proposed Future Research Direction | Potential Advantage |
|---|---|---|---|
| Nitrogen Protection | In-situ formation of the Pf-group on amino acids using reagents like 9-bromo-9-phenylfluorene. aalto.fi | Direct use of potassium 9-phenylfluoren-9-ide as a transfer agent for the Pf-group. | Faster reaction times, potentially higher yields, and milder conditions. |
| Stereoselective Synthesis | Use of potassium bases (e.g., KHMDS) to form a chelated Z-enolate with N-Pf amino acid derivatives. nih.gov | Exploiting the ion-pairing of potassium 9-phenylfluoren-9-ide to control stereochemistry in carbanion-mediated reactions. | Enhanced control over diastereoselectivity in alkylation and aldol reactions. |
| Specialized Base | Utilized implicitly in reactions requiring a strong, non-nucleophilic base. | Systematic study as a reagent-grade, sterically demanding base for challenging deprotonations. | Unique selectivity in complex molecule synthesis due to extreme steric hindrance. |
Exploration of Supramolecular Interactions Involving Fluorenyl Anions
The 9-phenylfluoren-9-ide anion is a large, polarizable carbanion with an extensive π-system. These characteristics make it an ideal candidate for forming complex supramolecular assemblies. The interaction between the negatively charged fluorenyl system and the potassium cation is not merely electrostatic; it involves significant ion-pairing effects that can dictate the anion's reactivity, aggregation state, and spectroscopic properties in solution and the solid state.
Future research should systematically investigate these supramolecular interactions. The choice of solvent, for instance, can dramatically influence the nature of the ion pair, shifting the equilibrium from a tight, contact ion pair (CIP) to a solvent-separated ion pair (SSIP). This shift would, in turn, alter the anion's nucleophilicity and basicity. The use of crown ethers or cryptands to sequester the potassium cation could be used to generate a "naked" fluorenyl anion, unlocking unique reactivity profiles.
Moreover, studies on related fluorene (B118485) derivatives have shown that subtle supramolecular interactions, such as C-H/π bonds, can direct crystal packing and lead to polymorphism, where different crystalline forms of the same compound exhibit distinct physical properties like fluorescence. researchgate.net Similar investigations into the solid-state structure of potassium 9-phenylfluoren-9-ide and its derivatives could uncover new materials with interesting photophysical or electronic characteristics. The controlled self-assembly of these ionic building blocks could lead to the formation of well-ordered one-, two-, or three-dimensional networks.
Table 2: Supramolecular Interactions and Their Potential Effects
| Interaction Type | Controlling Factors | Potential Research Focus | Anticipated Outcome |
|---|---|---|---|
| Ion-Pairing (K⁺···Anion) | Solvent polarity, temperature, presence of coordinating agents (e.g., crown ethers). | Spectroscopic (UV-Vis, NMR) and conductometric studies to probe the CIP/SSIP equilibrium. | Tunable reactivity of the fluorenyl anion for synthetic applications. |
| π-π Stacking | Concentration, solvent, substitution on the fluorenyl or phenyl rings. | Investigating aggregation in solution and packing in the solid state. | Development of new materials with tailored electronic and photophysical properties. |
| Host-Guest Chemistry | Inclusion in macrocyclic hosts like cyclodextrins or calixarenes. | Creating encapsulated fluorenyl anions. | Enhanced stability, altered reactivity, and novel sensor development. |
Applications in Advanced Materials Science with Mechanistic Focus
The fluorene moiety is a critical building block in materials science, particularly for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, due to its rigid, planar structure and high fluorescence quantum yield. researchgate.net Potassium 9-phenylfluoren-9-ide can be envisioned as a key component in the next generation of these materials, not just as a structural element, but as an active functional component.
One promising avenue is its use as an anionic initiator for polymerization. The 9-phenylfluoren-9-ide anion could initiate the polymerization of vinyl monomers or the ring-opening polymerization of cyclic esters or siloxanes, creating polymers with a well-defined fluorenyl end-group. This would precisely install a highly fluorescent and electroactive tag at the polymer chain end.
Another emerging application is in the field of organic electronics as an n-type dopant. The process of forming the anion involves the transfer of an electron from potassium to the 9-phenylfluorene molecule. This ability to accept an electron makes it a candidate for doping electron-transporting organic semiconductors. Analogous studies have shown efficient charge transfer from potassium to carbon-based nanostructures like fullerenes. aps.org By incorporating potassium 9-phenylfluoren-9-ide or related species into semiconducting polymer films, it may be possible to increase electron mobility and device efficiency. Furthermore, the synthetic routes developed using the Pf-group often yield chiral molecules, which could be exploited to create enantiopure fluorene-based materials for applications in chiroptical devices and spintronics. researchgate.netnih.gov
Table 3: Potential Applications in Advanced Materials
| Potential Material | Role of Potassium 9-Phenylfluoren-9-ide | Targeted Property / Application |
|---|---|---|
| End-Functionalized Polymers | Anionic polymerization initiator. | Polymers with high fluorescence for use in sensors or bio-imaging. |
| N-Doped Organic Semiconductors | Electron donor (dopant) for electron-transporting materials. | Improved electron mobility and efficiency in OLEDs and OPVs. |
| Chiral Optical Materials | Precursor for synthesizing enantiopure fluorene-containing oligomers or polymers. | Materials with strong circular dichroism or circularly polarized luminescence. |
| Supramolecular Gels | Ionic building block for self-assembly. | Conductive or photoresponsive "soft" materials. |
Integration of Machine Learning and Data Science for Predictive Fluorenyl Carbanion Chemistry
The complexity of chemical reactivity and material properties presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and data science are emerging as powerful tools to accelerate discovery by building predictive models from chemical data. frontiersin.orgrsc.org The chemistry of fluorenyl carbanions is an area where these computational approaches could have a profound impact.
Future research could focus on developing Quantitative Structure-Property Relationship (QSPR) models to predict key characteristics of substituted fluorenyl anions. By training ML algorithms on datasets of computed or experimental values, models could predict properties such as pKa, redox potential, and ion-pairing energies. This would allow for the rapid virtual screening of thousands of potential candidates to identify those with optimal properties for a specific application, analogous to work done on predicting properties of ionic liquids and bond dissociation energies. mdpi.comnih.gov
Furthermore, ML can be used to predict the outcomes of chemical reactions. nih.gov A model could be trained on a database of reactions involving potassium 9-phenylfluoren-9-ide and its derivatives to predict yields, regioselectivity, and stereoselectivity under various conditions (e.g., different solvents, temperatures, substrates). Such a "ReactionPredictor" would be an invaluable tool for synthetic planning, minimizing the need for extensive experimental optimization. nih.gov In materials science, ML models could screen libraries of virtual fluorene-based polymers or supramolecular structures to predict their electronic bandgap, emission wavelength, and charge carrier mobility, guiding synthetic efforts toward the most promising candidates for next-generation devices.
Table 4: Machine Learning Applications in Fluorenyl Carbanion Chemistry
| ML Application Area | Typical Data Input | Predicted Output | Potential Impact |
|---|---|---|---|
| Property Prediction (QSPR) | Molecular descriptors, quantum chemical parameters. | pKa, redox potential, ion-pair dissociation energy. | Rational design of new bases, reagents, and dopants. mdpi.comnih.gov |
| Reaction Outcome Prediction | Reactant structures, solvent, temperature, catalyst. | Product structure, yield, stereoselectivity. | Accelerated development of synthetic methodologies. nih.gov |
| Materials Discovery | Monomer structures, polymer architecture. | Bandgap, emission wavelength, charge mobility. | High-throughput virtual screening for novel organic electronic materials. |
| Mechanism Elucidation | Computed energy profiles of reaction pathways. | Most probable reaction mechanism, key transition states. | Deeper understanding of reactivity to enable rational optimization. |
Q & A
Basic: What are the optimal synthetic routes for potassium 9-phenylfluoren-9-ide, and how are reaction conditions controlled?
Methodological Answer:
The synthesis typically involves deprotonation of 9-phenylfluorene using a strong base like potassium hydride (KH) in anhydrous tetrahydrofuran (THF) under inert atmosphere. Critical parameters include:
- Temperature : Maintained at −78°C to prevent side reactions.
- Solvent purity : THF must be rigorously dried to avoid quenching the base.
- Stoichiometry : A 1:1 molar ratio of 9-phenylfluorene to KH ensures complete conversion.
Post-reaction, the product is isolated via vacuum filtration and washed with cold hexane . For reproducibility, monitor reaction progress using in situ UV-Vis spectroscopy to track anion formation (λ~450 nm) .
Basic: Which spectroscopic techniques are most effective for characterizing potassium 9-phenylfluoren-9-ide?
Methodological Answer:
- IR Spectroscopy : Identify the C–H out-of-plane bending vibrations of the fluorenyl system (700–800 cm⁻¹) and absence of O–H stretches (confirming anhydrous conditions) .
- Mass Spectrometry (EI) : Look for the molecular ion peak at m/z corresponding to [C₁₉H₁₃K]⁺. Fragmentation patterns should align with fluorenyl radical loss .
- NMR (in deuterated DMSO) : ¹H NMR shows aromatic proton shifts (δ 6.8–7.5 ppm), while ¹³C NMR confirms sp² carbons (δ 120–140 ppm). Note: Paramagnetic impurities may broaden signals; use degassed solvents .
Advanced: How can researchers resolve contradictions in spectral data for potassium 9-phenylfluoren-9-ide derivatives?
Methodological Answer:
Contradictions often arise from:
- Solvent effects : Polar solvents stabilize charge-separated species, altering UV-Vis absorption maxima. Compare data across solvents (e.g., THF vs. DMSO) .
- Counterion interactions : Replace K⁺ with [Na⁺] or [Li⁺] and re-analyze IR spectra to isolate ion-pairing effects .
- Statistical validation : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
Advanced: What mechanistic insights explain the reactivity of potassium 9-phenylfluoren-9-ide in cross-coupling reactions?
Methodological Answer:
The anion acts as a strong electron donor in Suzuki-Miyaura couplings. Key steps:
Transmetalation : The fluorenyl anion transfers charge to Pd(0), forming a Pd(II) intermediate.
Reductive elimination : Aryl halide coupling partners facilitate C–C bond formation.
Monitor kinetics via cyclic voltammetry to assess electron-donating capacity (E₁/2 ~ −2.1 V vs. SCE) . Computational DFT studies (e.g., B3LYP/6-31G*) predict charge distribution at the reactive site .
Basic: What purification strategies are recommended for potassium 9-phenylfluoren-9-ide?
Methodological Answer:
- Recrystallization : Use a 3:1 hexane:THF mixture at −20°C to isolate high-purity crystals (>95%).
- Column Chromatography : Avoid silica gel (basic anions degrade silica). Use neutral alumina with hexane/ethyl acetate (98:2) .
- Elemental Analysis : Confirm K content via ICP-MS; deviations >2% indicate residual KH .
Advanced: How can computational methods predict substituent effects on the electronic structure of potassium 9-phenylfluoren-9-ide?
Methodological Answer:
- DFT Calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to model substituent effects on HOMO-LUMO gaps. Electron-withdrawing groups (e.g., –NO₂) lower HOMO energy, reducing reactivity .
- Molecular Dynamics (MD) : Simulate solvation dynamics in THF to correlate solvent coordination with reaction rates .
- Data Validation : Cross-reference computed IR spectra with experimental data (RMSD < 10 cm⁻¹) to validate models .
Basic: What safety protocols are essential when handling potassium 9-phenylfluoren-9-ide?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles.
- Storage : Keep under argon in flame-sealed ampoules; exposure to moisture generates flammable H₂ gas .
- Spill Management : Quench with dry sand, never water, and dispose as hazardous waste .
Advanced: How do steric and electronic substituents on the fluorenyl ring influence crystallization behavior?
Methodological Answer:
- X-ray Diffraction (XRD) : Compare crystal packing of derivatives (e.g., 9-(3-Bromophenyl)- vs. 9-(4-Ethoxyphenyl)-substituted salts). Bulky groups reduce π-stacking, favoring layered structures .
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures; electron-donating groups (e.g., –OCH₃) increase thermal stability by 20–30°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
